Lenacil

Catalog No.
S532747
CAS No.
2164-08-1
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenacil

CAS Number

2164-08-1

Product Name

Lenacil

IUPAC Name

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17)

InChI Key

ZTMKADLOSYKWCA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-cyclohexyl-5,6-trimethyleneuracil, hexylure, lenacil, Venzar

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O

The exact mass of the compound Lenacil is 234.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of cyclopentapyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Lenacil is a highly selective, uracil-class pre-emergence herbicide that functions as a potent Photosystem II (PSII) inhibitor by binding to the D1 protein in the thylakoid membrane . Unlike other uracil derivatives, Lenacil is characterized by its exceptionally low aqueous solubility and distinct soil mobility profile, which confines the active ingredient to the upper soil horizon. This physicochemical behavior makes it a critical active ingredient and formulation precursor for agrochemical manufacturers targeting broadleaf weed control in sensitive, high-value crops such as sugar beet, spinach, and strawberries [1]. From a procurement perspective, Lenacil is prioritized for its high target-site affinity combined with a favorable environmental degradation rate, ensuring high efficacy without the severe groundwater leaching risks associated with more soluble analogs.

Substituting Lenacil with other uracil-class PSII inhibitors, such as Bromacil or Terbacil, is unfeasible for selective crop protection due to drastic differences in water solubility and phytotoxicity[1]. While Bromacil and Terbacil are highly water-soluble (exceeding 700 mg/L) and readily leach into the root zones of non-target plants, Lenacil's low solubility ensures it remains stratified in the topsoil [2]. This spatial separation prevents root uptake by deeper-rooted crops like sugar beets. Furthermore, replacing Lenacil with alternative beet-selective herbicides (e.g., Phenmedipham) alters the mode of action from pre-emergence residual control to post-emergence contact, fundamentally disrupting the application timing and formulation compatibility of the final commercial product [3].

Aqueous Solubility and Leaching Prevention

Lenacil demonstrates an exceptionally low water solubility compared to its closest structural analogs, which directly dictates its soil behavior. While Bromacil and Terbacil exhibit aqueous solubilities of approximately 815 mg/L and 710 mg/L respectively, Lenacil's solubility is strictly limited to ~3.2 mg/L at 20°C [1]. This >200-fold reduction in solubility prevents the compound from leaching into deeper soil profiles or groundwater following rainfall or irrigation.

Evidence DimensionAqueous Solubility (20°C)
Target Compound DataLenacil: ~3.2 mg/L
Comparator Or BaselineTerbacil: 710 mg/L; Bromacil: 815 mg/L
Quantified Difference>200-fold lower solubility for Lenacil
ConditionsStandard aqueous solubility assay at 20°C

This low solubility is critical for formulators designing pre-emergence herbicides that must remain in the topsoil to avoid damaging deeper-rooted crops or violating groundwater regulations.

Nanomolar Affinity at the PSII D1 Protein Binding Site

In isolated chloroplast assays measuring the inhibition of the Hill reaction (photosynthetic electron transport), Lenacil exhibits superior binding affinity at the D1 protein compared to standard commercial benchmark inhibitors. Lenacil achieves an IC50 of 0.08 μM (80 nM), outperforming the widely used urea-class inhibitor Diuron (IC50 = 0.27 μM) and the triazine-class Hexazinone (IC50 = 0.11 μM) [1].

Evidence DimensionInhibition of Hill Reaction (IC50)
Target Compound DataLenacil: 0.08 μM (80 nM)
Comparator Or BaselineDiuron: 0.27 μM; Hexazinone: 0.11 μM
Quantified Difference3.3x higher potency than Diuron; 1.3x higher than Hexazinone
ConditionsIn vitro intact chloroplasts from Spinacia oleracea (spinach)

The higher target-site potency allows agrochemical manufacturers to achieve desired efficacy at lower active ingredient loading rates, optimizing formulation costs and environmental load.

Soil Half-Life and Rotational Crop Safety

The environmental persistence of uracil herbicides dictates their suitability for seasonal crop rotations. Terbacil is highly persistent, with a field dissipation half-life ranging from 150 to over 250 days, often causing multi-season residue carryover [1]. In contrast, Lenacil exhibits a significantly shorter soil half-life of approximately 90 days under standard aerobic soil conditions [2]. This moderate persistence provides sufficient residual weed control during the critical early growth stages of the crop, while degrading fast enough to permit the safe planting of rotational crops in the following season.

Evidence DimensionAerobic Soil Half-Life (DT50)
Target Compound DataLenacil: ~90 days
Comparator Or BaselineTerbacil: 150–252 days
Quantified Difference40-60% reduction in soil persistence for Lenacil
ConditionsField dissipation and aerobic soil incubation

Procurement teams selecting active ingredients for seasonal agriculture must prioritize Lenacil over Terbacil to ensure regulatory compliance and prevent phytotoxic carryover to subsequent crops.

Pre-Emergence Herbicide Formulations for Sensitive Root Crops

Due to its low water solubility (~3.2 mg/L) and topsoil stratification, Lenacil is the optimal active ingredient for pre-emergence formulations targeting sugar beets, fodder beets, and spinach, where preventing root-zone leaching is critical [1].

Low-Dose PSII Inhibitor Agrochemical Development

Leveraging its 80 nM IC50 for the D1 protein, Lenacil serves as a high-potency benchmark and primary active ingredient for manufacturers aiming to reduce the total chemical load per hectare compared to older Diuron-based products [2].

Short-Rotation Agricultural Weed Management Programs

Because its soil half-life is restricted to approximately 90 days, Lenacil is preferred in crop protection programs that require effective residual weed control without the multi-year soil toxicity risks associated with Terbacil or Bromacil [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.136827821 Da

Monoisotopic Mass

234.136827821 Da

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

316.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X58DK6S8KX

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.50e-09 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

2164-08-1

Wikipedia

Lenacil

Use Classification

Pharmaceuticals
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Magnucka EG, Pietr SJ, Kozubek A, Zarnowski R. Various effects of the photosystem II--inhibiting herbicides on 5-n-alkylresorcinol accumulation in rye seedlings. Pestic Biochem Physiol. 2014 Nov;116:56-62. doi: 10.1016/j.pestbp.2014.09.015. Epub 2014 Oct 13. PubMed PMID: 25454521.
2: Kalogridi EC, Christophoridis C, Bizani E, Drimaropoulou G, Fytianos K. Part II: temporal and spatial distribution of multiclass pesticide residues in lake sediments of northern Greece: application of an optimized MAE-LC-MS/MS pretreatment and analytical method. Environ Sci Pollut Res Int. 2014 Jun;21(12):7252-62. doi: 10.1007/s11356-014-2794-y. Epub 2014 Apr 3. PubMed PMID: 24691934.
3: Ivanova B, Spiteller M. UV-MALDI mass spectrometric quantitation of uracil based pesticides in fruit soft drinks along with matrix effects evaluation. Ecotoxicol Environ Saf. 2014 Feb;100:233-41. doi: 10.1016/j.ecoenv.2013.08.005. Epub 2013 Sep 6. PubMed PMID: 24018142.
4: De Wilde T, Spanoghe P, Ryckeboer J, Jaeken P, Springael D. Sorption characteristics of pesticides on matrix substrates used in biopurification systems. Chemosphere. 2009 Mar;75(1):100-8. doi: 10.1016/j.chemosphere.2008.11.037. Epub 2008 Dec 21. PubMed PMID: 19103453.
5: de Wilde T, Mertens J, Spanoghe P, Ryckeboer J, Jaeken P, Springael D. Sorption kinetics and its effects on retention and leaching. Chemosphere. 2008 Jun;72(3):509-16. doi: 10.1016/j.chemosphere.2008.02.053. Epub 2008 Apr 14. PubMed PMID: 18413279.
6: Mechant E, Bulcke R. Metamitron-resistant Chenopodium album from sugar beet: cross-resistance profile. Commun Agric Appl Biol Sci. 2006;71(3 Pt A):725-32. PubMed PMID: 17390814.
7: Thriveni T, Rajesh Kumar J, Sujatha D, Sreedhar NY. Behaviour and quantification studies of terbacil and lenacil in environmental samples using cyclic and adsorptive stripping voltammetry at hanging mercury drop electrode. Environ Monit Assess. 2007 May;128(1-3):359-68. Epub 2006 Sep 7. PubMed PMID: 16957849.
8: Pigeon O, de Vleeschouwer C, Cors F, Weickmans B, de Ryckel B, Pussemier L, Debongnie P, Culot M. Development of biofilters to treat the pesticides wastes from spraying applications. Commun Agric Appl Biol Sci. 2005;70(4):1003-12. PubMed PMID: 16628949.
9: Vicentini CB, Guccione S, Giurato L, Ciaccio R, Mares D, Forlani G. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. J Agric Food Chem. 2005 May 18;53(10):3848-55. PubMed PMID: 15884806.
10: Asman WA, Jørgensen A, Bossi R, Vejrup KV, Mogensen BB, Glasius M. Wet deposition of pesticides and nitrophenols at two sites in Denmark: measurements and contributions from regional sources. Chemosphere. 2005 May;59(7):1023-31. Epub 2005 Jan 5. PubMed PMID: 15823336.
11: Vicentini CB, Mares D, Tartari A, Manfrini M, Forlani G. Synthesis of pyrazole derivatives and their evaluation as photosynthetic electron transport inhibitors. J Agric Food Chem. 2004 Apr 7;52(7):1898-906. PubMed PMID: 15053526.
12: Genot P, Van Huynh N, Debongnie P, Pussemier L. Effects of addition of straw, chitin and manure to new or recycled biofilters on their pesticides retention and degradation properties. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(2):117-28. PubMed PMID: 12701413.
13: Carabias-Martínez R, Rodríguez-Gonzalo E, Revilla-Ruiz P, Domínguez-Alvarez J. Solid-phase extraction and sample stacking-micellar electrokinetic capillary chromatography for the determination of multiresidues of herbicides and metabolites. J Chromatogr A. 2003 Mar 21;990(1-2):291-302. PubMed PMID: 12685608.
14: Carabias-Martínez R, Rodríguez-Gonzalo E, Fernández-Laespada ME, Calvo-Seronero L, Sánchez-San Román FJ. Evolution over time of the agricultural pollution of waters in an area of Salamanca and Zamora (Spain). Water Res. 2003 Feb;37(4):928-38. PubMed PMID: 12531276.
15: Zhang M, Smyser BP, Shalaby LM, Boucher CR, Berg DS. Lenacil degradation in the environment and its metabolism in the sugar beets. J Agric Food Chem. 1999 Sep;47(9):3843-9. PubMed PMID: 10552732.
16: Tekel J, Tahotná S, Vaverková S. Gas chromatographic method for determination of uracil herbicides in roots of Echinacea angustifolia Moench (Asteraceae). J Pharm Biomed Anal. 1998 Jan;16(5):753-8. PubMed PMID: 9535186.
17: Tekel J, Farkas P, Kovacicová J, Szokolay A. Analysis of herbicide residues in sugar beet and sugar. Nahrung. 1988;32(4):357-63. PubMed PMID: 3412424.
18: Grancharov K, Gorneva G, Mladenova J, Norpoth K, Golovinsky E. Lack of genotoxic and cytotoxic effects of the herbicide lenacil on mouse tumor cells and on some Salmonella typhimurium strains. Arzneimittelforschung. 1986 Nov;36(11):1660-3. PubMed PMID: 3545225.
19: Kosinkiewicz B. Interaction between bacterial metabolites and some pesticides. I. Interaction between the phenolic compounds produced by Pseudomonas acidovorans and the herbicide Venzar. Acta Microbiol Pol. 1984;33(2):103-10. PubMed PMID: 6209926.
20: Pietr SJ. Influence of pyramin and venzar on some metabolic products of Azotobacter chroococcum. Acta Microbiol Pol. 1982;31(1):61-75. PubMed PMID: 6184963.

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